5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
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Overview
Description
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran class of organic compounds. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group and a carboxylic acid group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, can be employed to introduce the methoxyphenyl group . The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group and has been studied for its inhibitory effects on enzymes.
5-(4-methoxyphenyl)-1H-imidazole: Another similar compound with potential biological activities.
Uniqueness
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is unique due to its specific structural features, including the benzofuran core and the presence of both methoxy and carboxylic acid groups. These features can influence its chemical reactivity and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)16-15(17(18)19)13-9-12(21-2)7-8-14(13)22-16/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTMYNHIGYVMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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